Yttrium nitride - 25764-13-0

Yttrium nitride

Catalog Number: EVT-373959
CAS Number: 25764-13-0
Molecular Formula: NY
Molecular Weight: 102.913 g/mol
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Product Introduction

Synthesis Analysis

Methods of Synthesis

Yttrium nitride can be synthesized through several methods, including:

  1. Direct Reaction: The most common method involves the direct reaction of yttrium metal with nitrogen gas at elevated temperatures (around 800 to 1200 degrees Celsius). This method typically yields high-purity yttrium nitride.
  2. Chemical Vapor Deposition: This method utilizes gaseous precursors to deposit yttrium nitride onto substrates. It allows for precise control over the thickness and composition of the film.
  3. Solid-State Reaction: Mixing yttrium oxide with ammonium chloride and heating the mixture can also produce yttrium nitride, although this method may result in lower purity compared to direct synthesis.

Technical Details

The direct reaction method is often preferred due to its simplicity and efficiency. The reaction can be represented as follows:

4Y+N22Y2N24\text{Y}+\text{N}_2\rightarrow 2\text{Y}_2\text{N}_2

This reaction highlights the stoichiometric relationship between yttrium and nitrogen in forming yttrium nitride.

Molecular Structure Analysis

Structure

Yttrium nitride crystallizes in a cubic structure, resembling that of sodium chloride. The arrangement consists of yttrium ions surrounded by nitrogen ions, which contributes to its stability and hardness.

Data

  • Crystal System: Cubic
  • Lattice Parameter: Approximately 4.56 Å
  • Density: Around 8.4 g/cm³

These structural characteristics contribute to its mechanical strength and thermal stability, making it suitable for high-performance applications.

Chemical Reactions Analysis

Reactions

Yttrium nitride participates in various chemical reactions, particularly with acids and bases:

  1. Reaction with Acids: Yttrium nitride reacts with strong acids such as hydrochloric acid to form yttrium chloride and ammonia:
    Y3N+6HCl3YCl3+3NH4Cl\text{Y}_3\text{N}+6\text{HCl}\rightarrow 3\text{YCl}_3+3\text{NH}_4\text{Cl}
  2. Hydrolysis: When exposed to moisture or water, yttrium nitride can hydrolyze to form yttrium hydroxide and ammonia:
    Y3N+3H2O3Y OH 3+3NH3\text{Y}_3\text{N}+3\text{H}_2\text{O}\rightarrow 3\text{Y OH }_3+3\text{NH}_3

These reactions are significant for understanding the compound's behavior in various environments.

Mechanism of Action

The mechanism of action for yttrium nitride primarily involves its role as a semiconductor material. When doped with other elements, it can exhibit varying electrical properties, making it useful in electronic devices. The interaction between charge carriers (electrons and holes) within its crystal lattice allows it to conduct electricity under certain conditions, which is crucial for applications in transistors and diodes.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically appears as a dark gray or black powder.
  • Melting Point: Approximately 1600 °C.
  • Solubility: Insoluble in water but soluble in strong acids.

Chemical Properties

  • Stability: Exhibits high thermal stability, making it suitable for high-temperature applications.
  • Reactivity: Reacts with water and acids, as previously mentioned.

These properties make yttrium nitride an attractive material for various technological applications.

Applications

Yttrium nitride has several important scientific uses:

  1. Electronics: Utilized in semiconductor devices due to its electrical properties.
  2. Optoelectronics: Used in light-emitting diodes and laser diodes because of its ability to emit light efficiently when doped.
  3. Materials Science: Serves as a hard coating material due to its durability and resistance to wear.
Synthesis and Epitaxial Growth Methodologies of Yttrium Nitride

High-Temperature Nitridation Techniques for YN Powder Synthesis

High-temperature nitridation remains fundamental for producing YN powders, leveraging direct reaction pathways between yttrium precursors and nitrogen sources under controlled atmospheres. The synthesis typically occurs above 1200°C, where yttrium metal undergoes direct nitridation according to the reaction: Y(s) + 0.5N₂(g) ↔ YN(s). Early methodologies employed yttrium hydride (YH₂) intermediates at 900°C under flowing nitrogen, though incomplete conversion and oxygen contamination were persistent limitations [4]. Contemporary approaches have significantly refined these processes through precursor engineering and atmosphere control.

Advanced powder synthesis employs solution-based precursors to achieve atomic-level mixing and lower reaction temperatures. The patented citrate sol-gel method represents a significant advancement, where yttrium nitrate [Y(NO₃)₃] or yttrium chloride (YCl₃) is complexed with citric acid in aqueous solution. Subsequent addition of aluminum isopropoxide [Al(OC₃H₇)₃] or aluminum chloride (AlCl₃) enables Y-doped AlN synthesis, while pure YN formation utilizes solely yttrium precursors. Critical to this process is the inclusion of carbon-containing pore formers such as sucrose, glucose, or methylcellulose (1-10 wt%). During calcination under nitrogen flow (600-800°C), these decomposing organics create a reducing microenvironment that facilitates complete nitridation while preventing oxide formation [3].

The thermal profile during nitridation profoundly impacts crystallite size and phase purity. A two-stage protocol has proven effective: (1) decarburization at 600-800°C in nitrogen to remove organic constituents, followed by (2) high-temperature nitridation at 1400-1600°C to complete the Y→YN conversion. This approach yields nanocrystalline YN powder (30-100 nm particle size) with minimal oxygen contamination (<3 at%), representing a substantial improvement over conventional direct nitridation methods [3]. For bulk crystal growth via sublimation-recondensation, fully nitrided YN powder serves as the optimal source material. Crystal growth occurs in tungsten crucibles within resistively heated furnaces at temperatures exceeding 1800°C, where YN sublimes and recondenses on tungsten substrates under precisely controlled nitrogen partial pressures [4].

Table 1: High-Temperature Synthesis Parameters for Yttrium Nitride

MethodPrecursorsTemperature RangeAtmosphereProduct Characteristics
Direct NitridationY metal powder1200-1400°CFlowing N₂Micron-scale particles, variable stoichiometry
Hydride IntermediateYH₂ powder900°C → 1400°CN₂/H₂ mixturesSub-micron powder, lower oxygen content
Citrate Sol-GelY-salts + citric acid + carbon source600°C (decarb) → 1400-1600°C (nitridation)Flowing N₂Nanocrystalline (30-100 nm), low O₂ contamination
Sublimation-RecondensationPre-synthesized YN powder>1800°C (sublimation)Controlled N₂ partial pressureBulk crystals, low dislocation density (10⁶ cm⁻²)

Reactive Sputtering and Pulsed Laser Deposition for Thin-Film Fabrication

Reactive sputtering dominates industrial-scale YN thin-film deposition due to its scalability and compatibility with complex geometries. This technique utilizes metallic yttrium targets in nitrogen-containing argon plasmas, where the reactive nitrogen species combine with sputtered yttrium atoms to form YN on substrates. Achieving correct stoichiometry requires precise control over the nitrogen-to-argon flow ratio (typically 10-30% N₂), with lower ratios yielding nitrogen-deficient films and excessive nitrogen leading to target poisoning and reduced deposition rates. Substrate temperature critically influences crystallographic orientation, where temperatures exceeding 500°C promote the thermodynamically stable rocksalt (B1) structure with (111) texturing on sapphire substrates [1] [4].

Pulsed Laser Deposition (PLD) offers superior stoichiometric transfer and enhanced crystallinity for specialized applications. Utilizing high-purity YN targets ablated by KrF excimer lasers (248 nm wavelength), this technique generates highly energetic plasma plumes (∼100 eV) that facilitate adatom mobility upon reaching heated substrates (600-800°C). The ultra-high vacuum environment (<10⁻⁷ Torr base pressure) minimizes oxygen incorporation – a critical advantage given yttrium's extreme oxygen affinity. PLD-grown YN films on Si(100) and MgO(001) substrates exhibit superior epitaxial alignment and narrower rocking curves (Δω < 0.5°) compared to sputtered counterparts. Film properties can be tuned via laser fluence (2-5 J/cm²) and repetition rate (1-20 Hz), with higher energies promoting nanocrystalline or even amorphous structures due to rapid quenching effects [4].

Both techniques face challenges in maintaining phase purity during deposition. The metastable zincblende or wurtzite YN phases occasionally nucleate at lower temperatures (<400°C), leading to mixed-phase films with degraded electronic properties. Post-deposition annealing above 600°C generally converts these to the stable rocksalt structure, albeit with risks of nitrogen loss requiring precise atmospheric control. Recent advances utilize plasma-activated nitrogen sources (RF or ECR) to enhance reactivity at reduced temperatures, enabling YN integration with thermally sensitive substrates like polymers or pre-patterned CMOS devices [1].

Table 2: Thin-Film Deposition Techniques for Yttrium Nitride

ParameterReactive SputteringPulsed Laser Deposition
TargetMetallic Y (99.99%)Stoichiometric YN ceramic
Reactive GasN₂/Ar mixture (10-30% N₂)Pure N₂ (background or pulsed)
Substrate Temp.400-700°C600-800°C
Pressure Range1-10 mTorr10⁻⁷ - 10⁻² Torr
Growth Rate5-20 nm/min0.1-2 nm/min
CrystallinityPolycrystalline (111)-textured rocksaltEpitaxial rocksalt on MgO/Si
AdvantagesScalable, uniform over large areasStoichiometric transfer, lower impurities
LimitationsTarget poisoning, stress controlDroplet formation, small area coverage

Molecular Beam Epitaxy (MBE) for Single-Crystal YN Growth

Molecular Beam Epitaxy enables atomically precise growth of single-crystal YN layers, essential for fundamental property investigations and advanced heterostructure devices. Unlike conventional III-N MBE, YN growth requires specialized approaches due to yttrium's low vapor pressure and nitrogen's high stability. The sublimation-recondensation technique provides high-purity YN sources, where pre-synthesized YN powder is sublimated at >1800°C in tungsten crucibles, generating yttrium-containing vapor species (predominantly Y atoms and YN molecules) that condense epitaxially on lattice-matched substrates [4]. Nitrogen is supplied either as atomic N from RF plasma sources or as NH₃ cracked at temperatures exceeding 900°C, with the former preferred to minimize hydrogen incorporation.

Growth occurs under ultra-high vacuum (10⁻¹⁰ Torr range) on carefully selected substrates. Single-crystal magnesium oxide (MgO) provides the closest lattice match to rocksalt YN (a = 4.84-4.89 Å vs. MgO a = 4.21 Å), yielding epitaxial relationships of YN(001)||MgO(001) and YN[100]||MgO[100] despite the ∼13% mismatch. Mismatch accommodation occurs through periodic misfit dislocations beyond a critical thickness of ∼5 nm. Alternative substrates include Si(001) with specialized buffer layers (e.g., TiN or ZrN) and surprisingly, sapphire via domain-matching epitaxy where 5 YN lattice planes align with 6 oxygen planes of Al₂O₃ [4]. Substrate temperatures between 700-900°C optimize surface mobility while preventing nitrogen desorption, with higher temperatures (>1000°C) causing irreversible decomposition.

The MBE growth window for stoichiometric YN is exceptionally narrow. In-situ reflection high-energy electron diffraction (RHEED) reveals characteristic transitions: under yttrium-rich conditions, a spotty pattern indicates 3D island formation, while nitrogen-rich conditions produce polycrystalline rings due to competing YN₂ formation. Optimal stoichiometry maintains a streaky (1×1) RHEED pattern throughout growth. Growth rates are typically modest (∼50 nm/hour) due to yttrium's low volatility, though recent developments utilizing yttrium chloride precursors show promise for enhanced vapor pressure. Post-growth characterization confirms dislocation densities as low as 10⁶ cm⁻² – orders of magnitude below thin-film methods – enabling reliable measurement of intrinsic properties like the predicted 0.5-0.85 eV indirect bandgap [4].

In-Situ Synthesis in Additive Manufacturing (Laser Powder Bed Fusion)

While conventional YN synthesis occurs in dedicated reactors, emerging additive manufacturing technologies enable in-situ nitride formation within complex geometries. Laser Powder Bed Fusion (L-PBF) of yttrium-containing alloys presents a novel pathway for localized YN synthesis. The process utilizes pre-alloyed powders (e.g., Y-Zn or Y-Al composites) or powder mixtures where yttrium particles are blended with ceramic matrices. During high-power laser scanning (∼100-300 W), yttrium exhibits preferential nitridation over companion elements due to its extremely negative nitride formation enthalpy (ΔHf YN = -298 kJ/mol). Nitrogen from the processing atmosphere (typically argon-nitrogen mixtures) dissolves into the melt pool, reacting with yttrium to form nano-scale YN precipitates [2].

Key advantages include geometric freedom and functional gradation. Complex biomedical implants (e.g., porous zinc scaffolds) incorporate yttrium precisely at reinforcement sites, where subsequent nitridation during L-PBF creates strengthening YN nanoparticles without secondary processing. Critical parameters governing in-situ YN formation include: (1) nitrogen partial pressure (≥0.2 atm required for complete conversion), (2) laser energy density (50-150 J/mm³ optimal), and (3) yttrium concentration (typically 0.5-2 wt%). Excessive yttrium leads to brittle fracture, while insufficient nitrogen yields oxide contamination. The rapid solidification inherent to L-PBF (10⁵-10⁶ K/s cooling rates) kinetically traps YN precipitates at nanoscale dimensions (20-50 nm), enhancing dispersion strengthening without coarsening [2].

Material performance improvements are substantial. Zinc-yttrium composites processed via L-PBF with in-situ YN formation exhibit fracture energy increases to 201×10³ J/m³ (from 61×10³ J/m³ in pure Zn) and plastic strain enhancement to 10.45% (from 6.1%). These gains originate from YN's dual role: (1) creating semi-coherent interfaces with metal matrices (e.g., (101)YN || (002)Zn planes with minimal 8.8% misfit), and (2) covalent bonding to non-metallic elements (e.g., sulfur in MoS₂ co-reinforcements). This interface optimization significantly improves load transfer efficiency while activating additional slip systems in the metal matrix [2].

Phase-Stabilization Challenges in YN Synthesis: Hexagonal vs. Cubic Symmetries

Phase instability constitutes the most significant challenge in yttrium nitride synthesis and device integration. Under ambient conditions, YN thermodynamically favors the cubic rocksalt structure (B1, space group Fm3̄m), as confirmed by both experimental studies and density functional theory calculations [1] [4]. However, metastable phases – particularly the hexagonal wurtzite structure (B4, space group P6₃mc) – frequently appear during low-temperature synthesis or non-equilibrium processing, leading to property inconsistencies and device reliability concerns.

The wurtzite-rocksalt phase transition in YN involves substantial volumetric contraction (∼18%) and coordination change from tetrahedral (wurtzite) to octahedral (rocksalt). First-principles calculations reveal this transition occurs at theoretical pressures near 12 GPa, yet kinetically persists at ambient pressure below 400°C. Alloying compounds like YAlN further complicate phase stability: while pure YN remains cubic up to its decomposition temperature (∼1250°C in N₂), YₓAl₁₋ₓN alloys exhibit wurtzite stability up to x≈0.75 when grown under non-equilibrium conditions [1]. This metastable wurtzite phase shows promise for enhanced piezoelectricity (projected d₃₃=17.5 pC/N at x=0.375), but its synthesis requires precise kinetic control.

Several strategies mitigate unwanted phase mixtures during synthesis:

  • Substrate Engineering: Cubic substrates like MgO(001) template rocksalt YN, while lattice-mismatched sapphire (Al₂O₃(0001)) promotes wurtzite nucleation at lower temperatures.
  • Kinetic Control via Deposition Energy: Higher adatom mobility (>500°C for sputtering, >700°C for MBE) enables atoms to find cubic lattice sites, whereas low energies stabilize metastable structures.
  • Stoichiometric Precision: Nitrogen vacancies exceeding 2% destabilize the rocksalt phase, favoring hexagonal or defective cubic structures. In-situ plasma monitoring maintains N/Y ratios between 0.98-1.02.
  • Strain Manipulation: Compressive strain >1.5% (from lattice-mismatched substrates) sufficiently lowers the energy barrier for wurtzite formation. Strain engineering through buffer layers (e.g., TiN or ZrN) allows phase tuning.
  • Alloying with Aluminum: YₓAl₁₋ₓN alloys leverage aluminum's wurtzite preference to stabilize the hexagonal phase at higher yttrium fractions than thermodynamically predicted, enabling piezoelectric optimization [1] [5].

Thermodynamic analysis reveals the fundamental instability mechanism: the formation enthalpy difference (ΔH) between wurtzite and rocksalt YN is marginal (∼0.05 eV/atom), allowing minor process fluctuations to trigger phase transitions. Hybrid CVD modeling indicates that input precursor ratios (Y:Al) non-linearly affect YAlN phase composition due to differing incorporation efficiencies – yttrium incorporation decreases relative to aluminum at higher temperatures, requiring careful calibration for phase-pure wurtzite growth [5]. For pure YN, maintaining the cubic phase demands synthesis temperatures exceeding 700°C with nitrogen overpressures, while lower temperatures (300-600°C) combined with high nitrogen fluxes can intentionally stabilize the metastable wurtzite phase for specialized applications.

Table 3: Phase Stability Parameters in Yttrium Nitride Systems

Phase SystemCrystal StructureStability RangeKey Stabilization MethodsNotable Properties
Pure YNCubic rocksalt (B1)Thermodynamically stable >400°CHigh-temp synthesis (>700°C), N₂ overpressureMetallic conductivity, hard coating
Metastable YNHexagonal wurtzite (B4)Kinetically trapped <400°CLow-energy deposition, high N fluxPredicted semiconductor behavior
YₓAl₁₋ₓN (x<0.25)WurtziteStable at all tempsStandard MOCVD/MBEEnhanced piezoelectricity
YₓAl₁₋ₓN (x>0.5)Cubic rocksaltStable at all tempsEquilibrium growthLower bandgap, metallic
YₓAl₁₋ₓN (0.25Mixed phaseMetastableNon-equilibrium techniquesPhase-separation challenges

Properties

CAS Number

25764-13-0

Product Name

Yttrium nitride

IUPAC Name

azanylidyneyttrium

Molecular Formula

NY

Molecular Weight

102.913 g/mol

InChI

InChI=1S/N.Y

InChI Key

AJXBBNUQVRZRCZ-UHFFFAOYSA-N

SMILES

N#[Y]

Canonical SMILES

N#[Y]

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